N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]decanamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a 1,4-benzodioxin group, which is a type of aromatic ether. It also has an amide group (-CONH2), which is a common functional group in biochemistry and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxin and pyrrolidine rings suggests that it would have a rigid, cyclic structure at least in part of the molecule .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound would undergo. Its reactivity would likely be influenced by the presence of the amide group and the aromatic benzodioxin ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings are crucial in medicinal chemistry for developing compounds to treat human diseases due to their ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through pseudorotation. The review by Li Petri et al. (2021) emphasizes the versatility of the pyrrolidine scaffold in creating bioactive molecules with target selectivity, highlighting the importance of such structures in designing new therapeutic agents with varied biological profiles Li Petri et al., 2021.
Chemical Inhibitors and Cytochrome P450 Isoforms
The role of cytochrome P450 (CYP) enzymes in drug metabolism has been extensively studied, with specific inhibitors used to understand the contribution of various CYP isoforms to the metabolism of drugs. Research by Khojasteh et al. (2011) reviews the potency and selectivity of chemical inhibitors against major human hepatic CYP isoforms, providing insight into the metabolic pathways that might be relevant for compounds with similar structures to N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]decanamide Khojasteh et al., 2011.
Overview of Recent Advances in Heterocyclic Chemistry
The chemical and biological properties of heterocyclic compounds, such as hydroxycoumarins, are critical in various fields, including pharmaceuticals. Yoda (2020) provides an overview of the synthesis, reactivity, and applications of 3-hydroxycoumarin, underscoring the significance of heterocyclic chemistry in drug development and the potential relevance of compounds like this compound in various biological applications Yoda, 2020.
Novel Brominated Flame Retardants in Consumer Goods
Zuiderveen et al. (2020) discuss the occurrence of novel brominated flame retardants (NBFRs) in consumer goods, highlighting the importance of understanding the environmental and health impacts of such compounds. While not directly related to this compound, this review underscores the broader context of chemical safety and the significance of conducting thorough research on the applications and implications of synthetic compounds Zuiderveen et al., 2020.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]decanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O4/c1-2-3-4-5-6-7-8-11-24(28)26-21(19-27-14-9-10-15-27)25(29)20-12-13-22-23(18-20)31-17-16-30-22/h12-13,18,21,25,29H,2-11,14-17,19H2,1H3,(H,26,28)/t21-,25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYKVPILOCWOMZ-PXDATVDWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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